molecular formula C11H18N2OS2 B285407 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-dimethylacetamide

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-dimethylacetamide

Cat. No. B285407
M. Wt: 258.4 g/mol
InChI Key: XREMGPUJGOZHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-dimethylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as "TBTA" and has been used as a ligand in various catalytic reactions. The purpose of

Mechanism of Action

TBTA acts as a bidentate ligand, coordinating with metal ions through its thiazole and amide groups. The resulting complex exhibits enhanced reactivity and selectivity in various catalytic reactions.
Biochemical and Physiological Effects:
TBTA has not been extensively studied for its biochemical and physiological effects. However, studies have shown that TBTA is non-toxic and exhibits low cytotoxicity, making it a promising candidate for various biomedical applications.

Advantages and Limitations for Lab Experiments

TBTA has several advantages for lab experiments, including its high stability, low toxicity, and easy synthesis. However, TBTA has limitations, including its limited solubility in water and certain organic solvents, which can affect its effectiveness in certain applications.

Future Directions

TBTA has several potential future directions, including its use as a ligand in the development of new catalytic reactions, as a stabilizer in the synthesis of new nanoparticles, and as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to explore these potential applications and to optimize the synthesis and properties of TBTA for various biomedical and chemical applications.
Conclusion:
In conclusion, TBTA is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its easy synthesis, low toxicity, and high stability make it a promising candidate for various biomedical and chemical applications. Further studies are needed to explore its potential applications and to optimize its properties for various applications.

Synthesis Methods

TBTA can be synthesized using a multi-step process that involves the reaction of tert-butylamine with carbon disulfide to form tert-butyl dithiocarbamate. The resulting compound is then reacted with 2-bromo-2-methylpropionyl chloride to form 2-(tert-butylthio)-N,N-dimethylacetamide. Finally, the reaction of this compound with Lawesson's reagent leads to the formation of TBTA.

Scientific Research Applications

TBTA has been extensively used in scientific research as a ligand in various catalytic reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC), palladium-catalyzed cross-coupling reactions, and ruthenium-catalyzed olefin metathesis. TBTA has also been used as a stabilizer in gold nanoparticle synthesis and as a fluorescent probe for the detection of copper ions in biological systems.

properties

Molecular Formula

C11H18N2OS2

Molecular Weight

258.4 g/mol

IUPAC Name

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-dimethylacetamide

InChI

InChI=1S/C11H18N2OS2/c1-11(2,3)8-6-15-10(12-8)16-7-9(14)13(4)5/h6H,7H2,1-5H3

InChI Key

XREMGPUJGOZHAT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)SCC(=O)N(C)C

Canonical SMILES

CC(C)(C)C1=CSC(=N1)SCC(=O)N(C)C

Origin of Product

United States

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